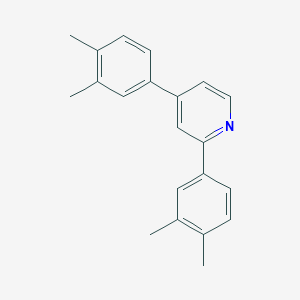

2,4-Bis(3,4-dimethylphenyl)pyridine

Description

2,4-Bis(3,4-dimethylphenyl)pyridine is a pyridine derivative featuring two 3,4-dimethylphenyl substituents at the 2- and 4-positions of the pyridine ring. The molecular formula is C${21}$H${23}$N, with a calculated molecular weight of 289.41 g/mol. The 3,4-dimethylphenyl groups introduce steric bulk and electron-donating effects, influencing its physical properties and reactivity.

Properties

Molecular Formula |

C21H21N |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2,4-bis(3,4-dimethylphenyl)pyridine |

InChI |

InChI=1S/C21H21N/c1-14-5-7-18(11-16(14)3)19-9-10-22-21(13-19)20-8-6-15(2)17(4)12-20/h5-13H,1-4H3 |

InChI Key |

NZMQFORRDHIHPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC=C2)C3=CC(=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3,4-dimethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-dimethylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3,4-dimethylphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in reactions involving photochemical cross-coupling. Its symmetrical structure enhances its reactivity compared to similar compounds. Several synthesis methods have been reported, including:

- Alkylation and Acylation Processes : These methods have been optimized to yield high-purity products. For instance, the use of ammonium acetate and dimethylformamide has shown promising results in synthesizing 2,4-bis(3,4-dimethylphenyl)pyridine under controlled conditions.

- Reactivity Studies : Interaction studies reveal that this compound can exhibit significant interactions with target proteins or enzymes, enhancing its potential therapeutic applications in medicinal chemistry.

Materials Science

In materials science, this compound is explored for its properties in creating advanced materials:

- Conductive Polymers : The compound's electron-rich nature allows it to be incorporated into conductive polymers, which are essential for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Stabilizers and Additives : Its structural stability makes it an excellent candidate for use as a stabilizer or additive in various polymer formulations to enhance mechanical properties and thermal stability.

Biological Applications

Research indicates potential biological applications of this compound:

- Anti-inflammatory Properties : Some studies suggest that pyridine derivatives can act as inhibitors for inflammatory cytokines such as TNF-α and IL-6. This positions this compound as a potential therapeutic agent for treating inflammatory diseases .

- Cancer Research : The compound has been investigated for its effects on cell survival and growth inhibition. Analogues of pyridine compounds have shown promise in arresting the cell cycle and blocking angiogenesis in vivo, suggesting that this compound may have applications in cancer therapy .

Case Studies

Several case studies illustrate the compound's versatility:

- Synthesis Optimization : A study focused on optimizing the synthesis conditions for this compound demonstrated that varying the reaction parameters significantly affected yield and purity. The research concluded that fine-tuning reaction conditions could lead to more efficient synthetic pathways.

- Biological Evaluation : Another study evaluated the biological activity of similar pyridine compounds against cancer cell lines. The results indicated that certain structural modifications could enhance anti-cancer activity, providing insights into how this compound could be further developed for therapeutic use .

Mechanism of Action

The mechanism of action of 2,4-Bis(3,4-dimethylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.